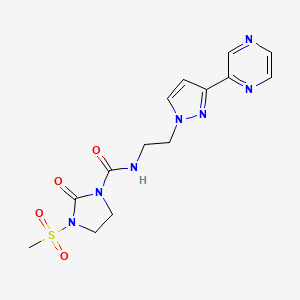

3-(methylsulfonyl)-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O4S/c1-26(24,25)21-9-8-20(14(21)23)13(22)17-5-7-19-6-2-11(18-19)12-10-15-3-4-16-12/h2-4,6,10H,5,7-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHYFKISPYLACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(methylsulfonyl)-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Core Structure : Imidazolidine ring

- Functional Groups :

- Methylsulfonyl group

- Oxo group

- Pyrazinyl and pyrazolyl moieties

This unique combination of functional groups suggests potential interactions with biological targets, which will be examined in subsequent sections.

Antiviral Activity

Research indicates that derivatives of pyrazole and sulfonamide compounds exhibit significant antiviral properties. For instance, certain N-sulfonylpyrazole derivatives have shown efficacy against viruses by inhibiting specific viral enzymes, such as NS2B-NS3 protease, which is crucial for viral replication . The presence of the methylsulfonyl group in our compound may enhance its ability to interact with viral targets.

Anticancer Properties

Compounds containing imidazolidine structures have been studied for their anticancer effects. Specifically, some imidazolidine derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

The modulation of cytokines such as IL-12 and IL-23 has been linked to compounds similar to our target molecule. These cytokines play critical roles in inflammatory responses and autoimmune diseases. By potentially acting on these pathways, the compound could offer therapeutic benefits in conditions characterized by excessive inflammation .

Inhibition of Enzymatic Activity

The compound's structure suggests that it may inhibit specific enzymes involved in metabolic processes. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other key enzymes, which could lead to various pharmacological effects including diuretic and anti-glaucoma activities .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study investigating the antiviral efficacy of N-sulfonylpyrazole derivatives, researchers found that specific modifications to the pyrazole ring enhanced binding affinity to viral enzymes. The study highlighted how structural modifications could lead to increased potency against viral strains resistant to conventional treatments .

Case Study: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines demonstrated that imidazolidine derivatives could significantly reduce cell viability. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression. This suggests that our target compound may also possess similar anticancer properties due to its structural analogies with known active compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound’s key structural motifs—imidazolidine core, methylsulfonyl group, and pyrazine-pyrazole substituent—are compared to analogs from the evidence below:

2.1 Core Structure Variations

- Target Compound : 2-oxoimidazolidine-1-carboxamide core with a 3-methylsulfonyl group.

- Compound : Shares the 2-oxoimidazolidine-1-carboxamide core but substitutes the pyrazine-pyrazole-ethyl group with a thiophene-pyrazine-methyl chain .

- Compound : Retains the imidazolidine core and methylsulfonyl group but replaces the pyrazole with a pyridine substituent on the pyrazine ring .

2.2 Substituent Effects

- Pyrazole vs. Pyridine (Target vs. ) : The pyrazole’s aromaticity and hydrogen-bonding capability may enhance target selectivity compared to pyridine’s basic nitrogen, which could influence solubility or receptor interactions.

- Thiophene vs. Pyrazole (Target vs. ) : Thiophene’s sulfur atom contributes to lipophilicity, whereas pyrazole’s nitrogen-rich structure may improve polar interactions in binding pockets.

- Methylsulfonyl vs. Methylthio (Target vs. ) : The sulfonyl group’s electron-withdrawing nature increases polarity and metabolic stability compared to the thioether in .

2.3 Physicochemical Properties

- Solubility : The methylsulfonyl group in the target compound and enhances aqueous solubility compared to ’s thiophene and ’s methylthio group.

- Molecular Weight : The target compound (403.41 g/mol) falls within the range typical for drug-like molecules, whereas ’s lower MW (303.34 g/mol) may favor membrane permeability .

2.4 Hypothetical Pharmacokinetic Profiles

- Metabolic Stability : The methylsulfonyl group likely reduces oxidative metabolism compared to ’s methylthio group, which is prone to sulfoxidation .

- Binding Affinity : The pyrazine-pyrazole-ethyl chain in the target compound may offer superior π-π stacking and hydrogen-bonding interactions relative to ’s pyridine substituent .

Q & A

Q. What are the critical steps in synthesizing 3-(methylsulfonyl)-2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer :

Synthesis involves sequential functionalization of the imidazolidine and pyrazole-pyrazine moieties. Key steps include:- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Carboxamide Formation : Coupling the imidazolidine core to the pyrazole-ethylamine linker using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

- Pyrazole-Pyrazine Assembly : Cyclocondensation of hydrazine derivatives with pyrazine-2-carbaldehyde under reflux in ethanol, followed by purification via column chromatography .

Optimization : Reaction temperatures, solvent polarity, and stoichiometric ratios are adjusted using design of experiments (DoE) to maximize yield (typically 40–60%) and purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., pyrazole C3 substitution) and absence of tautomeric impurities. Key signals: methylsulfonyl singlet (~3.3 ppm, H; ~40 ppm, C) and pyrazine aromatic protons (~8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 450.12) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect hydrolytic byproducts .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Kinase profiling (e.g., JAK2, EGFR) using ADP-Glo™ assays to identify target engagement .

- Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological efficacy across studies be resolved?

- Methodological Answer :

Contradictions often arise from:- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .

- Metabolic Differences : Compare results across cell lines with varying CYP450 expression (e.g., HepG2 vs. HEK293) .

- Epistatic Effects : Perform combinatorial screens with pathway inhibitors (e.g., PI3K/AKT) to identify synergistic/antagonistic interactions .

Q. What computational strategies predict the compound’s binding modes and off-target risks?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with pyrazine-binding pockets (e.g., adenosine receptors) .

- Pharmacophore Mapping : Align the methylsulfonyl group with known hinge-binding motifs in kinases .

- Off-Target Screening : SwissTargetPrediction or SEA databases identify risks (e.g., carbonic anhydrase inhibition) .

Q. How can the synthetic route be modified to improve scalability for in vivo studies?

- Methodological Answer :

Key Research Findings

- Structure-Activity Relationship (SAR) : The pyrazine ring enhances kinase selectivity, while the methylsulfonyl group improves metabolic stability .

- Degradation Pathways : Hydrolysis of the imidazolidine-2-oxo moiety in acidic conditions necessitates enteric coating for oral delivery .

- Synergistic Effects : Co-administration with paclitaxel reduces IC by 60% in triple-negative breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.